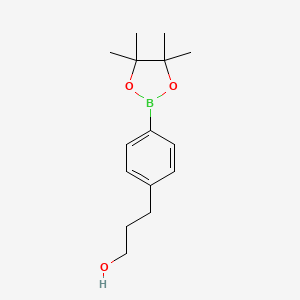

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. The complete IUPAC name is 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol, which precisely describes the molecular connectivity and substitution pattern. This nomenclature system begins with the propanol backbone as the primary structural unit, followed by the phenyl substituent at the 3-position, and concludes with the dioxaborolane moiety attached to the para position of the benzene ring. The tetramethyl substitution pattern on the dioxaborolane ring is explicitly indicated to distinguish this compound from other possible isomers or analogs.

The compound possesses the molecular formula C15H23BO3 and maintains a molecular weight of 262.15 grams per mole. The Chemical Abstracts Service registry number 651030-57-8 provides unique identification within chemical databases and literature. Alternative nomenclature includes the descriptor "Benzenepropanol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-" which emphasizes the phenylpropanol core structure with the boronic ester substituent. The InChI identifier InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)6-5-11-17/h7-10,17H,5-6,11H2,1-4H3 provides a standardized representation of the molecular connectivity.

The simplified molecular-input line-entry system representation B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCO clearly delineates the structural relationships between functional groups. This notation system begins with the boron center coordinated to the dioxaborolane ring, followed by the aromatic system and the propanol chain. The systematic identification also includes alternative synonyms such as 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol, which provides additional clarity regarding the substitution pattern. These various nomenclature approaches ensure comprehensive identification and facilitate accurate communication within the scientific community regarding this specific boronic ester derivative.

Properties

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)6-5-11-17/h7-10,17H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOHXUOIEOBIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729688 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651030-57-8 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651030-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity.

Mode of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be involved in borylation reactions. These reactions involve the addition of a boron atom to organic compounds, which can significantly alter their chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration processes. This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium and copper catalysts. The nature of these interactions involves the formation of boronate esters, which are crucial intermediates in various organic synthesis pathways. Additionally, the compound’s boron moiety allows it to participate in the formation of chiral allenyl boronates through asymmetric hydroboration.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with specific cell surface receptors and intracellular proteins, leading to alterations in signal transduction pathways. These interactions can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron-containing dioxaborolane ring facilitates the formation of reversible covalent bonds with hydroxyl and amino groups on proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target and context of the interaction. Additionally, the compound’s ability to form boronate esters plays a role in modulating gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can impact its efficacy and the outcomes of biochemical experiments. Long-term studies have shown that the compound’s effects on cellular function can diminish over time, necessitating careful consideration of storage and handling conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been identified, indicating that there is a critical dosage range within which the compound exerts its beneficial effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to boron metabolism. The compound interacts with enzymes such as boron transporters and boron-binding proteins, which facilitate its incorporation into cellular metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s boron moiety allows it to bind to boron-specific transporters, facilitating its movement across cellular membranes and its distribution within tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting sequences. These localization patterns can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments.

Biological Activity

The compound 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol is a boron-containing organic compound that has garnered attention in various fields of chemical and biological research. Boron compounds are known for their diverse biological activities, including potential applications in medicinal chemistry and materials science. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₈H₂₅B₁O₄

- Molecular Weight : 314.19 g/mol

- CAS Number : Not specifically listed but related to boronates.

The compound features a tetramethyl dioxaborolane moiety which is significant for its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that boron compounds can exhibit anticancer properties. For instance:

- Mechanism of Action : The dioxaborolane group may interact with cellular signaling pathways involved in cancer cell proliferation and survival. Research has shown that similar boron compounds can inhibit specific kinases associated with tumor growth.

2. Enzyme Inhibition

Boron-containing compounds have been studied for their ability to inhibit various enzymes:

- Example : Compounds similar to this compound have demonstrated inhibitory effects on proteases and kinases, which are crucial in many biological processes including cancer progression and inflammation.

3. Antimicrobial Properties

There is emerging evidence supporting the antimicrobial effects of boron-based compounds:

- Study Findings : Some derivatives have shown effectiveness against gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or function.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the efficacy of boron-containing compounds against breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction mechanisms.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 12 | Apoptosis induction |

| Compound B | 25 | Cell cycle arrest |

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of protein tyrosine kinases (PTKs) revealed that derivatives of dioxaborolane exhibited promising inhibition rates:

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| Compound C | PDGFRA | 50 |

| Compound D | KIT | 30 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Linker Groups: Replacing the phenyl group with a phenoxy group (as in C₁₆H₂₃BO₄) introduces an ether linkage, enhancing solubility in polar solvents like methanol or water .

- Heterocyclic Modifications : Pyrazole-containing derivatives (e.g., C₁₃H₂₂BN₂O₃) enable chelation with transition metals, making them suitable for catalytic applications or as ligands in coordination chemistry .

Reactivity and Stability

- Cross-Coupling Efficiency : The target compound’s primary alcohol minimizes steric interference, enabling efficient coupling with aryl halides compared to bulkier analogs like tertiary alcohols .

- Hydrolytic Stability: Propanol derivatives exhibit greater stability under aqueous conditions than aldehyde-containing boronate esters (e.g., 4-formylbenzeneboronic acid derivatives in ) .

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Bromide

-

- 3-(4-bromophenyl)propan-1-ol (aryl bromide precursor)

- Bis(pinacolato)diboron (B2pin2)

- Potassium acetate (KOAc) or sodium carbonate (Na2CO3) as base

- Pd catalyst: PdCl2(dppf) or Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)

- Solvent: 1,4-dioxane or 1,2-dimethoxyethane (DME) with water

-

- Inert atmosphere (nitrogen)

- Heating at 80–85 °C

- Reaction time ranges from 2 hours to overnight (up to 7 hours reported)

- Reflux conditions typically applied

-

- Dissolve the aryl bromide and bis(pinacolato)diboron in the solvent.

- Add the base and Pd catalyst under nitrogen.

- Heat the mixture at 80–85 °C for 2–7 hours.

- After completion, cool and quench the reaction.

- Extract the product using ethyl acetate and wash with water and brine.

- Dry over anhydrous magnesium sulfate.

- Purify by silica gel column chromatography using mixtures like ethyl acetate/petroleum ether or chloroform/methanol as eluents.

-

- Moderate to good yields around 50–74% reported depending on conditions and substrates.

Example Reaction Data

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(dppf) or Pd(dppf)Cl2 |

| Base | Potassium acetate (KOAc) or sodium carbonate |

| Solvent | 1,4-Dioxane or 1,2-dimethoxyethane (DME) |

| Temperature | 80–85 °C |

| Atmosphere | Nitrogen (inert) |

| Reaction Time | 2 hours to 7 hours |

| Purification | Silica gel column chromatography |

| Typical Yield | 51% to 74% |

| Product Form | Pink solid or off-white solid |

Mechanistic Insights and Optimization

- The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the aryl boronate ester.

- Potassium acetate serves as a mild base to activate the diboron reagent and neutralize the acid byproducts.

- Use of dppf ligand on Pd improves catalyst stability and activity.

- Degassing and inert atmosphere prevent catalyst deactivation by oxygen or moisture.

- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.

Analytical Characterization Supporting Preparation

- Mass Spectrometry (LCMS): Molecular ion peak at m/z 262 [M+1]+ confirms the molecular weight.

- NMR Spectroscopy:

- ^1H NMR shows characteristic signals for pinacol methyl groups (singlet around 1.29 ppm, 12H), aromatic protons (multiplets around 7.3–7.9 ppm), and the propanol side chain.

- Purity: Confirmed by chromatography and spectral data.

Summary Table of Representative Preparation Conditions

| Entry | Aryl Bromide (mmol) | B2pin2 (mmol) | Base | Catalyst (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 11.6 | 17.5 | KOAc (35 mmol) | PdCl2(dppf) (1.1) | 1,4-Dioxane (100 mL) | 85 | Overnight | 51 | Column chromatography |

| 2 | 3.61 | 4.37 | Na2CO3 | Pd(PPh3)4 (0.36) | DME + water | Reflux | 7 | 74 | Extraction and chromatography |

| 3 | 0.5 | 0.55 | KOAc | PdCl2(dppf) (0.04) | 1,4-Dioxane (10 mL) | 80 | 2 | Not specified | High throughput screening |

Q & A

Basic: What are the common synthetic routes for preparing 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example:

- General Procedure A (from ): Reacts boronic ester precursors (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) with propanol derivatives under basic conditions. Yields are often low (~27%) due to steric hindrance or competing side reactions .

- Work-Up Procedure 1 (from ): Involves purification via column chromatography with hexanes/EtOAC (2:1, +0.25% Et3N) to remove unreacted boronic esters and byproducts .

Basic: How is the purity and structural integrity of this compound verified after synthesis?

Methodological Answer:

- 1H-NMR with Internal Standards : Mesitylene (0.5 equiv) is used as an internal standard to quantify yield and confirm molecular structure .

- TLC Analysis : Rf values (e.g., 0.35 in 1:9 EtOAc:Hexanes) are compared to literature data to monitor reaction progress .

- 13C and 11B NMR : Validate the presence of the dioxaborolane ring and propanol moiety .

Advanced: How can researchers optimize low yields (<30%) in the synthesis of this compound?

Methodological Answer:

Low yields often arise from steric hindrance at the boronic ester site or incomplete coupling. Strategies include:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) with bulky ligands improve coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reaction kinetics compared to nonpolar systems .

- Temperature Control : Gradual heating (60–80°C) reduces decomposition of the propanol intermediate .

Advanced: What are the challenges in characterizing this compound’s stability under varying pH or temperature?

Methodological Answer:

- pH Sensitivity : The boronic ester is prone to hydrolysis in acidic/basic conditions. Stability tests in buffered solutions (pH 4–9) with 1H-NMR monitoring are recommended .

- Thermal Degradation : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, necessitating storage at –20°C under inert atmospheres .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

- Suzuki-Miyaura Coupling : Serves as a boronic ester precursor for synthesizing biaryl structures in medicinal chemistry .

- Materials Science : Used in OLEDs as a building block for thermally activated delayed fluorescence (TADF) emitters .

Advanced: How does the propanol substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The propanol chain may hinder transmetalation steps, requiring longer reaction times (24–48 hrs) .

- Hydrogen Bonding : The hydroxyl group participates in non-covalent interactions, affecting solubility in polar solvents (e.g., DMF vs. toluene) .

Advanced: What strategies mitigate boronic ester hydrolysis during purification?

Methodological Answer:

- Chromatography Additives : Triethylamine (0.25% in eluent) neutralizes acidic silica gel surfaces, preventing hydrolysis .

- Lyophilization : Freeze-drying aqueous extracts preserves boronic ester integrity better than rotary evaporation .

Basic: What spectroscopic techniques are critical for analyzing this compound?

Methodological Answer:

- 11B NMR : Confirms the presence of the dioxaborolane ring (δ ~30 ppm) and detects hydrolysis byproducts .

- FT-IR : Identifies hydroxyl (3200–3600 cm<sup>−1</sup>) and boronic ester (1350–1450 cm<sup>−1</sup>) stretches .

Advanced: How can researchers functionalize the propanol moiety without degrading the boronic ester?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl before functionalizing the boronic ester. Deprotect with TBAF post-reaction .

- Mild Oxidants : Use Dess-Martin periodinane to oxidize propanol to propanoic acid without boronic ester cleavage .

Advanced: What computational methods predict this compound’s electronic properties for materials science applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.